

Quantitative Binding Affinity and Kinetic Data

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Compound Focus: Troglitazone

CAS No.: 97322-87-7

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The following tables summarize key quantitative data on **troglitazone**'s interactions with its primary nuclear receptor target and other proteins.

Table 1: Direct Binding to Nuclear Receptor PPAR γ

Measurement Type	Value	Experimental Method	Context
Crystallographic Structure	PDB ID: 6DGO	X-ray Crystallography	Human PPAR γ Ligand Binding Domain in complex with Troglitazone [1].
Binding Constant (K _i)	302 nM	Not Specified	Reported in the BindingDB for the 6DGO structure [1].
Half-maximal effective concentration (EC ₅₀)	537 nM	Not Specified	Reported in the BindingDB for the 6DGO structure [1].

Table 2: Binding Kinetics of LXR/RXR Heterodimers (Regulated by Ligands)

This data, derived from Surface Plasmon Resonance (SPR), shows how ligand binding to LXR regulates its interaction with RXR α . **Troglitazone** was not tested in this study, but the data for the synthetic LXR ligand T0901317 illustrates the significant kinetic changes that nuclear receptor ligands can induce [2].

Analyte (LXR-LBD)	Association Rate Constant (k_a , $M^{-1}s^{-1}$)	Dissociation Rate Constant (k_d , s^{-1})	Dissociation Equilibrium Constant (K_D , M)
LXR α (Apo)	57.70 ± 4.39	$(1.67 \pm 0.13) \times 10^{-5}$	$(2.90 \pm 0.22) \times 10^{-7}$
LXR α + T0901317	$(1.70 \pm 0.12) \times 10^4$	$(3.69 \pm 0.23) \times 10^{-7}$	$(2.17 \pm 0.13) \times 10^{-11}$

Table 3: Off-Target Binding and Functional Effects

Troglitazone interacts with other cellular targets, which are linked to its side effects and PPAR γ -independent activities.

| Target / System | Effect / Affinity | Experimental Evidence | | :--- | :--- | :--- | | **G Protein G α q** | IC₅₀ of $\sim 31.7 \mu M$ for inhibiting nucleotide exchange [3] [4]. | Virtual screening, GTP γ S binding assays, thermal stability shift [3] [4]. | | **Mitochondrial Function** | Induces PGC-1 α degradation, reduces mitochondrial mass, increases ROS [5]. | Western blot, flow cytometry (Mitotracker, MitoSOX), viability assays [5]. | | **Epidermal Growth Factor Receptor (EGFR)** | Binds EGFR, triggers its internalization and degradation [6]. Co-immunoprecipitation, EGFR degradation assays, signaling analysis [6]. |

Experimental Protocols for Key Assays

Here are the methodologies for some of the core experiments cited in this research.

Surface Plasmon Resonance (SPR) for Protein-Protein Interactions [2]

- **Immobilization:** The receptor protein (e.g., RXR α -LBD) is immobilized on a sensor chip using a standard amine coupling protocol.
- **Analyte Injection:** The binding partner (e.g., LXR-LBD, in its apo or ligand-bound form) is injected over the chip surface at a series of concentrations (e.g., from 1.28 nM to 4 μM).
- **Data Collection:** The binding response in Resonance Units (RU) is recorded in real-time as a function of time, producing a sensorgram.

- **Kinetic Analysis:** Sensorgrams are processed using a fitting model (e.g., the Heterogeneous Ligand-Parallel Reaction model) to calculate the association (k_a) and dissociation (k_d) rate constants. The dissociation equilibrium constant (K_D) is derived from the ratio k_d/k_a .

G Protein Inhibition Assay [3]

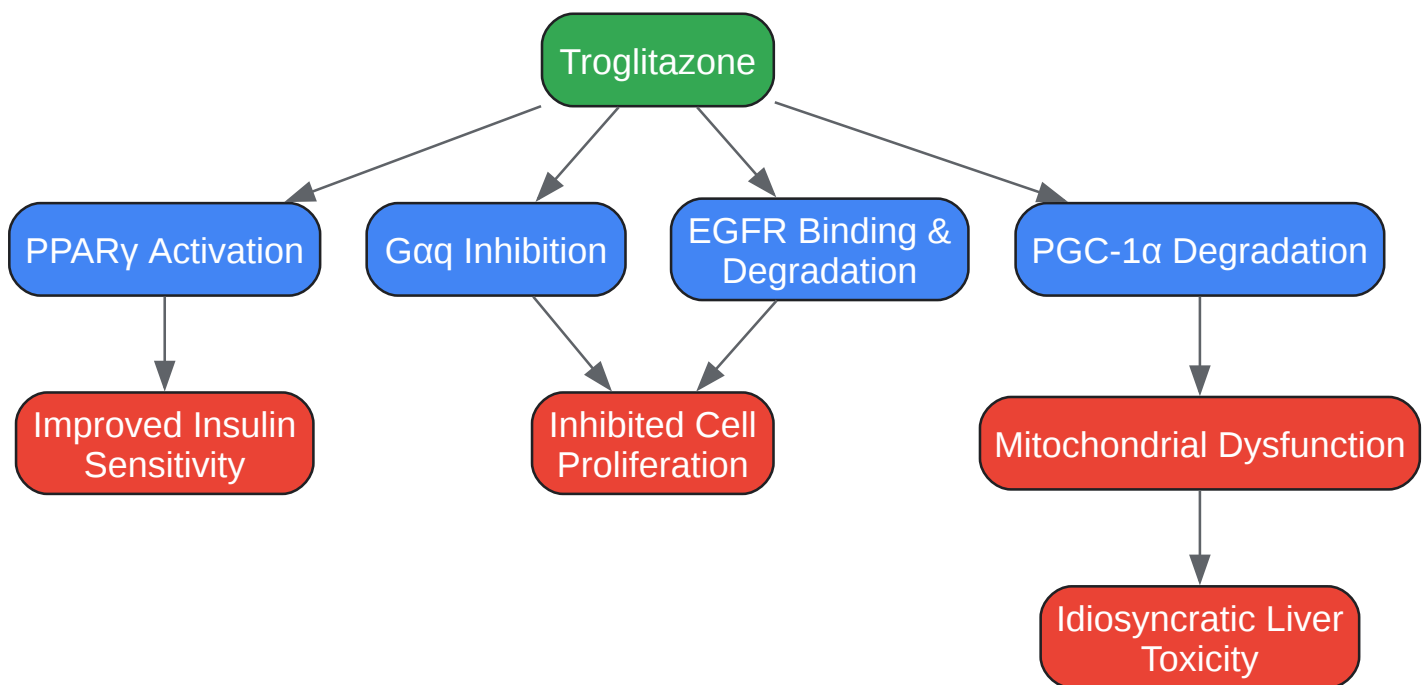
- **Assay Principle:** The assay measures the inhibition of GTPyS binding to Gαq, which is a key step in G protein activation.
- **Procedure:** Purified G protein subunits are stimulated by a G protein-coupled receptor (GPCR). The incorporation of radiolabeled [35 S]-GTPyS into Gαq is measured in the presence of increasing concentrations of **troglitazone**.
- **Data Analysis:** The concentration of **troglitazone** that inhibits 50% of the GTPyS binding (IC_{50}) is calculated, providing a measure of its inhibitory potency.

Mechanism of Cytotoxicity Analysis [5]

- **Cell Viability:** Measured using an ATP-based luminescent assay (e.g., CellTiter-Glo).
- **Mitochondrial Mass:** Quantified by flow cytometry using the fluorescent dye Mitotracker Green.
- **Reactive Oxygen Species (ROS):** Measured by flow cytometry using the mitochondrial superoxide indicator MitoSOX Red.
- **Protein Degradation (PGC-1α):** Analyzed via Western blotting. The role of the proteasome is confirmed using an inhibitor like MG132. The functional consequence is tested by overexpressing PGC-1α using a recombinant adenovirus.

Signaling Pathways and Experimental Workflows

The diagram below illustrates the multi-target mechanisms of **troglitazone**, connecting its binding to various molecular effects and downstream cellular outcomes.



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Multi-target mechanisms of **troglitazone**, linking molecular interactions to cellular effects.

Key Insights for Researchers

- **PPAR γ Binding is Canonical, But Not Exclusive:** While **troglitazone**'s primary and intended therapeutic action is through PPAR γ agonism, its off-target activities are significant. The direct inhibition of G α q and induction of mitochondrial toxicity are particularly relevant for understanding its clinical profile [3] [5].
- **Ligand-Induced Conformational Changes:** The SPR data on LXR demonstrates that ligand binding can dramatically alter the kinetics and stability of nuclear receptor heterodimers. This principle is a critical consideration for drug design aimed at nuclear receptors [2].
- **Idiosyncratic Toxicity is Mechanistically Complex:** **Troglitazone**'s hepatotoxicity is not fully explained by PPAR γ binding, as later drugs in the class (rosiglitazone, pioglitazone) are safer. The evidence points to PPAR γ -independent mechanisms, including the promotion of PGC-1 α degradation and subsequent mitochondrial damage, as a key driver of its unique toxicity profile [5] [7].

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